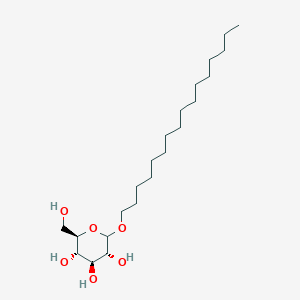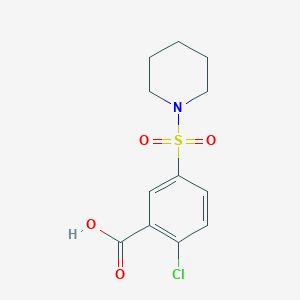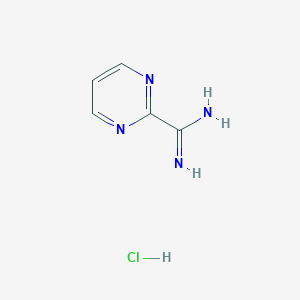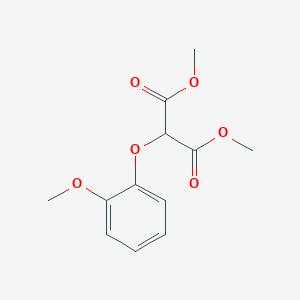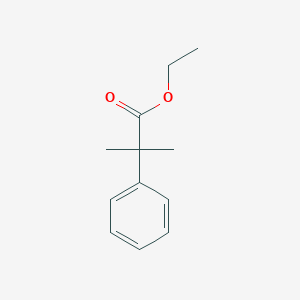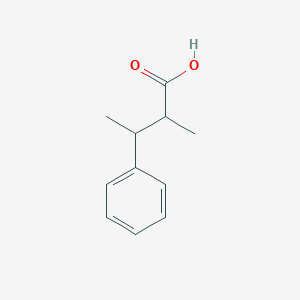
2-Methyl-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylbutanoic acid (MPB) is a type of synthetic compound that has been the focus of scientific research for many years. It is a derivative of valine, an essential amino acid, and has been studied for its potential applications in various fields, including medicine and pharmacology.
科学的研究の応用
2-Methyl-3-phenylbutanoic acid has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
作用機序
The mechanism of action of 2-Methyl-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to bind to and activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.
生化学的および生理学的効果
2-Methyl-3-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, leading to a reduction in the risk of cardiovascular disease.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-phenylbutanoic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to have a number of potential applications, making it a versatile compound for use in various experiments. One limitation of using 2-Methyl-3-phenylbutanoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are many potential future directions for research on 2-Methyl-3-phenylbutanoic acid. One area of research could focus on its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, research could focus on the development of new synthesis methods for 2-Methyl-3-phenylbutanoic acid, as well as the identification of new potential applications for the compound.
合成法
2-Methyl-3-phenylbutanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Methyl-3-phenylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-methyl-3-phenylbutanoyl chloride with sodium valinate.
特性
CAS番号 |
19731-91-0 |
|---|---|
製品名 |
2-Methyl-3-phenylbutanoic acid |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
2-methyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |
InChIキー |
NRYIIIVJCVRSSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
ピクトグラム |
Irritant |
同義語 |
2-METHYL-3-PHENYLBUTYRIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




